molecular formula C20H18N2O5S2 B2788096 Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate CAS No. 921054-33-3

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate

Cat. No.: B2788096
CAS No.: 921054-33-3
M. Wt: 430.49
InChI Key: HBQRJSCOSADHBR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester at position 3, two amide linkages, and a 4-methylphenylsulfonamido substituent. While direct data on this compound’s synthesis or activity are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., thiophene esters, sulfonamides) can elucidate its properties and reactivity.

Properties

IUPAC Name

methyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-13-7-9-14(10-8-13)29(25,26)22-17-6-4-3-5-15(17)18(23)21-19-16(11-12-28-19)20(24)27-2/h3-12,22H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQRJSCOSADHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structure : Shares a thiophene-3-carboxylate core but incorporates a tetrahydrobenzo[b]thiophene ring and a 4-hydroxyphenyl group.
  • Synthesis : Produced via a Petasis reaction in HFIP with 22% yield, purified via chromatography .
  • Key Differences: Ring Saturation: The tetrahydrobenzo[b]thiophene in may confer greater rigidity and altered electronic properties compared to the unsaturated thiophene in the target compound.

Methotrexate-Related Compounds (Evidences 2, 5, 6)

  • Structure: Feature diaminopteridinyl and glutamic acid moieties (e.g., Methotrexate Related Compound H: C21H24N8O5) .
  • Functional Comparison :
    • Sulfonamide vs. Pteridinyl : The target’s sulfonamide group may mimic the hydrogen-bonding capacity of Methotrexate’s pteridinyl ring but lacks its enzymatic folate antagonism.
    • Applications : Methotrexate analogs target dihydrofolate reductase, whereas the target compound’s ester and amide groups suggest alternate mechanisms (e.g., protease inhibition).

Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrid ()

  • Structure: Combines a fluorinated chromenone and pyrazolo-pyrimidine with a thiophene carboxylate (Example 62: C27H18F2N4O4S, MW 560.2) .
  • Synthesis : Prepared via Suzuki coupling (46% yield), with a high melting point (227–230°C), indicating thermal stability.
  • Comparison :
    • Electron-Withdrawing Groups : Fluorine substituents in Example 62 enhance lipophilicity and bioavailability, a trait the target compound may lack due to its methylphenyl group.

Sulfonylurea Herbicides ()

  • Structure : Triazine-linked sulfonylureas (e.g., metsulfuron-methyl: C14H15N5O6S) .
  • Functional Comparison :
    • Sulfonamide Role : Both the target and sulfonylureas utilize sulfonamides for target binding. However, sulfonylureas act as acetolactate synthase inhibitors, while the target’s dual amides may enable different interactions.

Ethyl 2-(4-Chlorobenzamido)-4-(2-Methylpropyl)thiophene-3-carboxylate ()

  • Structure : Features a chloro-substituted benzamido and a branched alkyl group .
  • Comparison :
    • Halogen Effects : The chloro group in may increase electrophilicity compared to the target’s methylphenylsulfonamido, altering reactivity in substitution reactions.

Ethyl 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structure: Includes a morpholinosulfonyl group (C22H26N2O6S2, MW 478.58) .
  • Properties : Density 1.385 g/cm³ and pKa 11.93, suggesting moderate solubility in polar solvents.
  • Comparison: Sulfonyl Diversity: The morpholino group in enhances hydrogen-bonding capacity, whereas the target’s methylphenylsulfonamido may prioritize hydrophobic interactions.

Data Table: Key Compounds and Properties

Compound Name Substituents/Features Molecular Weight Key Properties/Data Reference
Target Compound 4-Methylphenylsulfonamido, benzamido - Predicted hydrophobic -
Ethyl 2-... () 4-Hydroxyphenyl, tetrahydrobenzo[b]thiophene 390.14 22% yield, NMR/HRMS confirmed
Example 62 () Fluorophenyl, pyrazolo-pyrimidine 560.2 MP 227–230°C, 46% yield
Methotrexate Related Compound H () Diaminopteridinyl, methoxy 468.47 Pharmaceutical impurity
Ethyl 2-... () Morpholinosulfonyl 478.58 Density 1.385 g/cm³, pKa 11.93

Research Findings and Implications

  • Synthesis Challenges : Yields for analogous compounds vary widely (22–46%), suggesting that the target’s synthesis may require optimization of coupling reagents or catalysts.
  • Bioactivity Clues : Sulfonamides in herbicides () and pharmaceuticals () imply the target compound could bridge agrochemical and therapeutic applications.
  • Property Predictions : The target’s methylphenyl group likely enhances lipophilicity, while its amide linkages may improve binding to proteins or enzymes.

Biological Activity

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate (CAS Number: 921054-33-3) is a compound of significant interest due to its biological activity, particularly in antimicrobial and antiviral applications. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O5S2C_{20}H_{18}N_{2}O_{5}S_{2}, with a molecular weight of 430.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18N2O5S2
Molecular Weight430.5 g/mol
CAS Number921054-33-3

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study by Ghorab et al. (2017) highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Showed significant inhibition zones compared to control groups.
  • Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.

Antiviral Activity

In addition to its antimicrobial properties, this compound has demonstrated antiviral activity against certain viruses. A study evaluated its effectiveness against the Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity .

Bioassay Results

  • Concentration Tested : 500 mg/L
  • Inactivation Effect : Over 40% at the tested concentration.
  • Comparative Analysis : Some derivatives exhibited better activity than ribavirin, a standard antiviral agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and the sulfonamide group plays a significant role in enhancing its bioactivity.

Structural FeatureImpact on Activity
Thiophene RingEnhances lipophilicity and biological interaction
Sulfonamide GroupCritical for antimicrobial action

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the thiophene core and subsequent functionalization with sulfonamide and benzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate?

  • Answer: The compound features a thiophene core substituted with a methyl carboxylate group at position 3. At position 2, it has a benzamido group further modified with a 4-methylphenylsulfonamido moiety. Key functional groups include the sulfonamide (R-SO₂-NR₂), amide (CONH), and ester (COOCH₃), which contribute to its reactivity and biological interactions .

Q. What are the established synthetic routes for this compound?

  • Answer: Synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Thiophene-3-carboxylate ester formation via esterification of the corresponding carboxylic acid.
  • Step 2: Introduction of the benzamido group through amidation using activated benzoyl chloride derivatives.
  • Step 3: Sulfonamidation of the secondary amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 0–25°C) .
    • Purity is ensured via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns and functional group integrity (e.g., sulfonamide NH at δ ~10 ppm, ester COOCH₃ at δ ~3.8 ppm) .
  • IR Spectroscopy : Identifies amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the known physicochemical properties relevant to its handling in research?

  • Answer:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
  • Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to ester and sulfonamide groups .
  • Melting Point : Typically 200–220°C (varies with crystallinity) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Answer:

  • Catalyst Screening : Use coupling agents like HATU or EDCI to improve amidation efficiency .
  • Solvent Optimization : Replace DMF with less hygroscopic solvents (e.g., THF) to minimize side reactions.
  • Purification : Employ gradient HPLC (C18 column, methanol/water) for high-purity isolation .
    • Yield Contradictions : Discrepancies in reported yields (e.g., 40–70%) may arise from residual moisture or incomplete activation of intermediates.

Q. How should contradictory data regarding biological activity be analyzed?

  • Answer:

  • Assay Validation : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, conflicting reports on kinase inhibition may stem from off-target effects in cellular models .
  • Structural Analogues : Benchmark activity against derivatives (e.g., fluorobenzamido vs. nitro-substituted variants) to identify critical pharmacophores .

Q. What computational methods are used to predict interactions with biological targets?

  • Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on sulfonamide and amide groups for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .
    • Limitations : Computational models may overlook solvent effects or conformational flexibility in the thiophene ring .

Q. What strategies validate the specificity of this compound in enzyme inhibition assays?

  • Answer:

  • Negative Controls : Use structurally similar but inactive analogues (e.g., ester-hydrolyzed derivatives) to rule out nonspecific binding .
  • Competitive Assays : Measure Ki values in the presence of known inhibitors (e.g., indomethacin for COX-2) to confirm competitive inhibition .
  • Mutagenesis Studies : Modify key residues in the enzyme active site (e.g., Arg120 in COX-2) and test compound efficacy .

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